

# Metol: A Technical Guide to its Laboratory Applications

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## Compound of Interest

Compound Name: Metol

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## Introduction

**Metol**, chemically known as N-methyl-p-aminophenol sulfate, is a well-established organic compound with significant applications in various laboratory settings.<sup>[1][2]</sup> While its most prominent role is as a developing agent in black-and-white photography, its properties as a reducing agent extend its utility to other scientific domains, including microscopy and chemical synthesis.<sup>[1]</sup> This technical guide provides an in-depth overview of the core laboratory uses of **Metol**, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying chemical processes.

## Core Properties of Metol

**Metol** is a white to slightly pink crystalline powder that is soluble in water and alcohol.<sup>[1]</sup> Its chemical and physical properties are summarized in the table below.

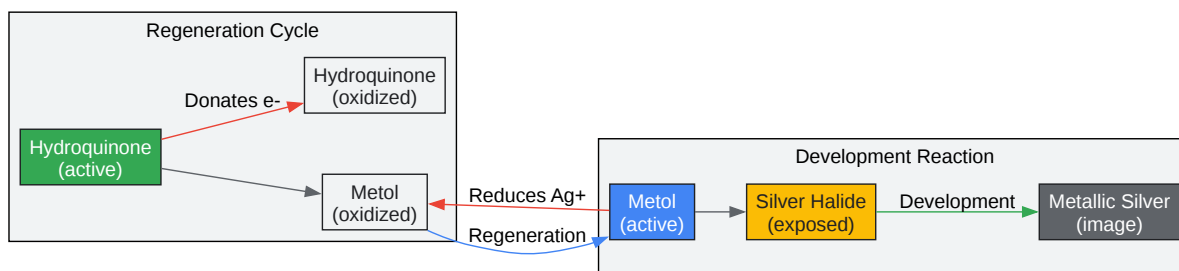
Property	Value	References
Chemical Name	N-methyl-p-aminophenol sulfate	[1][2]
Synonyms	Elon, Pictol, Rhodol	[3]
CAS Number	55-55-0	[2][3]
Chemical Formula	$(C_7H_{10}NO)_2SO_4$	[2]
Molecular Weight	344.38 g/mol	[2]
Appearance	White to slightly pink crystalline powder	[1]
Melting Point	260 °C (decomposes)	[2]
Solubility	Soluble in water and alcohol	[1]

## Photographic Development

The primary and most well-documented use of **Metol** in a laboratory or darkroom setting is as a developing agent in black-and-white photography.[1] It is known for producing fine-grained negatives with excellent detail and tonal range.[1]

## The Metol-Hydroquinone (MQ) Developer

**Metol** is rarely used alone and is most effective when combined with hydroquinone in what is known as an MQ developer.[1][2] This combination exhibits a phenomenon called superadditivity, where the developing action of the mixture is greater than the sum of its individual components.[2] In this synergistic relationship, **Metol** rapidly initiates the development of exposed silver halide crystals, and the oxidized **Metol** is then regenerated by hydroquinone, which in turn becomes oxidized. This cyclic process allows for a more efficient and controlled development process.



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MQ Developer Superadditivity Mechanism.

## Experimental Protocols: Photographic Developers

The precise ratio of **Metol** to hydroquinone, along with other components like an alkali (to control pH) and a preservative (to prevent oxidation), determines the characteristics of the developer. Below are the formulations for two of the most iconic and widely used MQ developers in photographic history: Kodak D-76 and Kodak D-72.

Table 1: Formulations of Standard MQ Developers

Component	Kodak D-76 (Film Developer)	Kodak D-72 (Paper Developer)
Metol	2.0 g	3.0 g
Sodium Sulfite (anhydrous)	100.0 g	45.0 g
Hydroquinone	5.0 g	12.0 g
Borax (decahydrate)	2.0 g	-
Sodium Carbonate (monohydrated)	-	80.0 g
Potassium Bromide	-	2.0 g
Water to make	1.0 L	1.0 L

#### Protocol for Preparing 1L of Kodak D-76 Stock Solution:

- Start with 750 mL of water at approximately 50-55°C.
- With continuous stirring, dissolve the chemicals in the following order, ensuring each is fully dissolved before adding the next:
  - **Metol:** 2.0 g
  - Sodium Sulfite: 100.0 g
  - Hydroquinone: 5.0 g
  - Borax: 2.0 g
- Add cold water to bring the final volume to 1.0 L.
- Stir until the solution is uniform. The stock solution should be stored in a tightly sealed, full bottle to minimize oxidation.

#### Protocol for Preparing 1L of Kodak D-72 Stock Solution:

- Start with 750 mL of water at approximately 50-55°C.

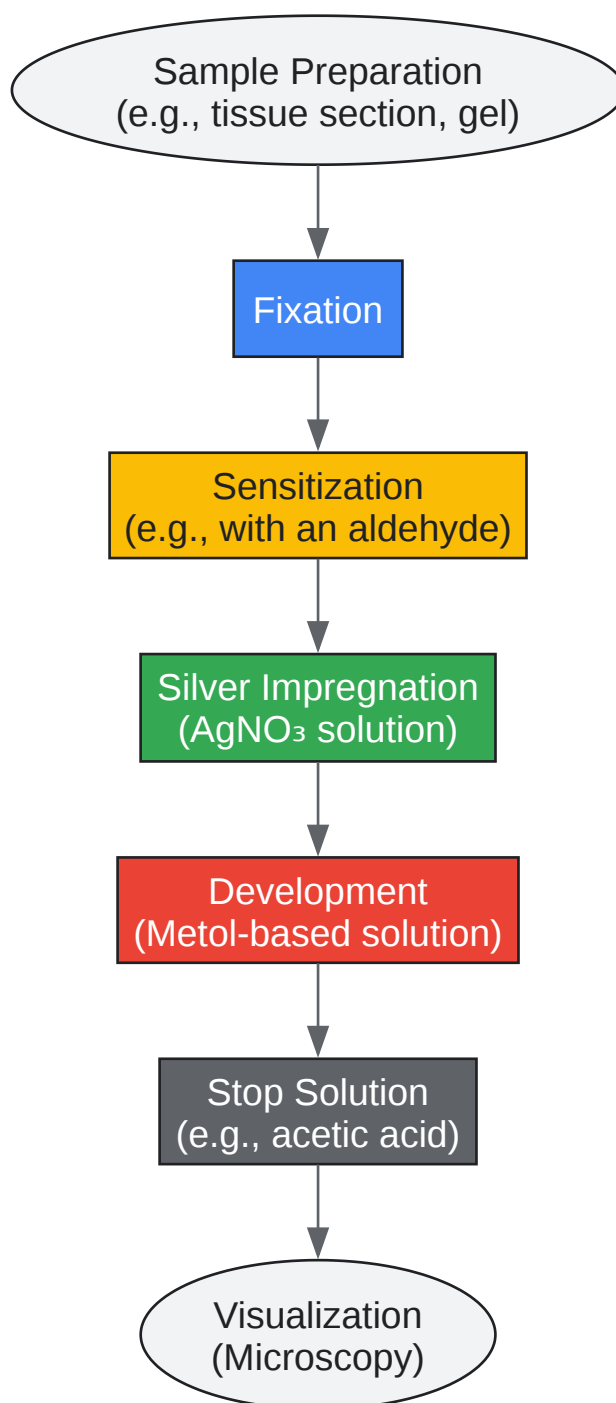
- With continuous stirring, dissolve the chemicals in the following order, ensuring each is fully dissolved before adding the next:
  - **Metol**: 3.0 g
  - Sodium Sulfite: 45.0 g
  - Hydroquinone: 12.0 g
  - Sodium Carbonate: 80.0 g
  - Potassium Bromide: 2.0 g
- Add cold water to bring the final volume to 1.0 L.
- Stir until the solution is uniform. This stock solution is typically diluted (e.g., 1:2 with water) for use as a paper developer.

## Metol as a Reducing Agent in Microscopy

Beyond photography, **Metol**'s reducing properties are utilized in various laboratory staining techniques, particularly in histology and microscopy for the visualization of cellular structures. One such application is in silver staining protocols.

### Silver Staining for Microscopy

Silver staining is a highly sensitive method used to visualize proteins, nucleic acids, and other cellular components.<sup>[4][5]</sup> The underlying principle involves the impregnation of the tissue or gel with silver ions, which are then reduced to metallic silver by a developing agent, such as **Metol**.<sup>[6]</sup> This deposition of metallic silver creates a visible, often black or brown, stain at the location of the target molecules.



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General Workflow for Silver Staining.

## Experimental Protocol: A Representative Silver Staining Method

The following is a generalized protocol for silver staining of proteins in a polyacrylamide gel, where **Metol** can be a key component of the developing solution.

#### Solutions Required:

- Fixing Solution: 50% methanol, 10% acetic acid in deionized water.
- Sensitizing Solution: 0.02% sodium thiosulfate.
- Silver Solution: 0.1% silver nitrate in deionized water.
- Developing Solution: 0.04% formaldehyde in 2% sodium carbonate. Note: Some protocols may incorporate **Metol** into this step for enhanced development.
- **Metol**-based Intensifying Developer (optional, for increased sensitivity):
  - Solution A: 2.5% sodium carbonate
  - Solution B: 0.2 g **Metol**, 1 g hydroquinone, 5 g sodium sulfite in 100 mL deionized water.
  - Working solution: Mix equal parts of A and B just before use.
- Stop Solution: 5% acetic acid.

#### Protocol:

- Fixation: After electrophoresis, immerse the gel in the fixing solution for at least 1 hour.
- Washing: Wash the gel with deionized water for 10-20 minutes, repeating three times.
- Sensitization: Incubate the gel in the sensitizing solution for 1-2 minutes.
- Washing: Briefly wash the gel with deionized water (2 x 1 minute).
- Silver Impregnation: Incubate the gel in the silver solution in the dark for 20-30 minutes.
- Washing: Briefly wash the gel with deionized water (2 x 1 minute).

- **Development:** Immerse the gel in the developing solution and agitate until the protein bands appear. For enhanced sensitivity, the **Metol**-based intensifying developer can be used at this stage.
- **Stopping the Reaction:** When the desired band intensity is reached, add the stop solution and agitate for 10-15 minutes.
- **Final Wash:** Wash the gel with deionized water before imaging.

## Other Laboratory Applications

While less common than its use in photography and staining, **Metol**'s reducing properties make it a candidate for other laboratory applications.

- **Chemical Synthesis:** **Metol** can be used as a mild reducing agent in specific organic synthesis reactions.[1] However, its use in this context is not as widespread as other more common reducing agents.
- **Analytical Chemistry:** In principle, **Metol** could be used in certain redox titrations or colorimetric assays where a mild reducing agent is required. For instance, it has been explored in the spectrophotometric determination of certain ions.

## Safety and Handling

**Metol** is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed and can cause skin irritation and allergic reactions.[6] It is also important to work in a well-ventilated area to avoid inhaling the powder. Always consult the Safety Data Sheet (SDS) for detailed safety information before handling **Metol**.

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